Perflubron

Catalog No.
S539031
CAS No.
423-55-2
M.F
BrC8F17
C8BrF17
M. Wt
498.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perflubron

CAS Number

423-55-2

Product Name

Perflubron

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane

Molecular Formula

BrC8F17
C8BrF17

Molecular Weight

498.96 g/mol

InChI

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26

InChI Key

WTWWXOGTJWMJHI-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

AF0144, Imagent BP, Imagent GI, L 1913, L-1913, LA 11063, LA11063, Oxygent, perflubron, perflubron emulsion, perfluoroctylbromide, perfluorooctyl bromide, perfluorooctyl iodide, perfluorooctylbromide, perfluorooctyliodide, PFOB

Canonical SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Description

The exact mass of the compound Perflubron is 497.8912 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of haloalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Measurement of Gas Exchange

Perflubron's ability to dissolve oxygen and carbon dioxide makes it a useful tool for measuring gas exchange in the lungs. Researchers can fill a small balloon with perflubron and place it within the airways. By measuring the change in gas composition within the perflubron over time, scientists can assess how efficiently the lungs are transferring oxygen from the inhaled air into the bloodstream and removing carbon dioxide waste. This technique, known as the perflubron technique, offers several advantages over traditional methods:

  • Minimally invasive: Unlike blood draws or arterial punctures, the perflubron technique requires minimal intrusion, making it suitable for studying lung function in sensitive populations like infants or patients with respiratory issues. [Source: LiquiVent Study Group. N Engl J Med. 1996; 335(11): 761-7. ""]
  • Direct measurement: The perflubron technique provides a direct measure of gas exchange within the lung itself, unlike blood tests that offer an indirect assessment.

Artificial Liquid Ventilation

Perflubron's ability to carry oxygen has also led to research exploring its potential as a liquid ventilation agent. In this concept, perflubron would be instilled into the lungs, replacing air and delivering oxygen directly to the blood through the lung tissue. This approach could be beneficial for patients with severe respiratory failure where traditional mechanical ventilation is ineffective or carries a high risk of complications.

  • Delivery and removal: Developing efficient methods for delivering and removing perflubron from the lungs is crucial for its clinical application.
  • Long-term effects: The long-term effects of perflubron exposure on lung tissue and overall health need further investigation.

Perflubron, also known as perfluorooctyl bromide, is a synthetic organofluoride compound characterized by its unique molecular structure, which consists predominantly of carbon and fluorine atoms, with a bromine atom substituting one of the terminal fluorines. Its chemical formula is C8BrF17C_8BrF_{17}, and it has a molecular weight of approximately 498.96 g/mol . The absence of hydrogen atoms in its structure allows perflubron to exhibit distinctive properties, such as being highly insoluble in water but capable of dissolving large amounts of gases, making it a candidate for various medical applications, particularly in enhancing oxygen delivery during surgical procedures .

Perflubron's mechanism of action depends on its application:

  • Contrast Agent: In magnetic resonance imaging (MRI), perflubron's high electron density alters the signal intensity of tissues, allowing for better visualization of specific structures [].
  • Liquid Ventilation: Perflubron can carry oxygen and potentially improve gas exchange in lungs with surfactant deficiency []. (Surfactant is a substance that helps lungs expand and contract efficiently). The exact mechanism for this action is still under investigation [].
  • Blood Substitute: Perflubron's ability to dissolve oxygen has led to research on its potential use as a blood substitute to reduce the need for blood transfusions during surgery []. The mechanism involves perflubron carrying oxygen to tissues, although further research is needed to determine its effectiveness and safety [].

Limited data exists on the specific toxicity of perflubron. However, concerns exist due to its perfluorinated nature. Perfluorinated compounds can be persistent in the environment and potentially accumulate in the body []. More research is needed to fully understand the safety profile of perflubron, particularly for long-term use [].

Typical of haloalkanes. Notably, its synthesis primarily involves fluorination reactions where octane or other hydrocarbons react with fluorine gas. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorinated compounds. The bromination step introduces the bromine atom into the structure, yielding perflubron .

Perflubron is primarily investigated for its role as an intravascular oxygen carrier. It has been shown to augment oxygen delivery to tissues during surgical procedures, potentially improving patient outcomes by maintaining hemodynamic stability and reducing the need for blood transfusions . Studies indicate that perflubron can dissolve significant amounts of oxygen and carbon dioxide, facilitating gas exchange in the bloodstream .

Adverse effects associated with perflubron include gastrointestinal disturbances such as vomiting and a sensation of fullness, which were reported in clinical trials . Its unique properties also make it a candidate for use as a contrast agent in imaging techniques.

The synthesis of perflubron typically involves:

  • Fluorination: Hydrocarbons like octane are reacted with fluorine gas under controlled conditions to replace hydrogen atoms with fluorine.
  • Bromination: A bromination reaction is performed to introduce a bromine atom into the perfluorinated structure.

This multi-step synthesis results in the formation of perflubron, which is characterized by high stability and low reactivity due to the strong carbon-fluorine bonds present in its structure .

Perflubron has several notable applications:

  • Oxygen Carrier: Used in medical settings as an oxygen-carrying fluid during surgeries to enhance oxygen delivery.
  • Contrast Agent: Employed as a contrast medium in imaging techniques like magnetic resonance imaging due to its ability to improve visualization of tissues .
  • Research: Investigated for its potential use in drug delivery systems and as a medium for studying gas solubility dynamics in biological systems .

Research on perflubron has focused on its interactions within biological systems and its efficacy as an oxygen carrier. Studies have demonstrated that perflubron can significantly increase the solubility of volatile anesthetics when present in blood at clinically relevant concentrations . This property enhances the effectiveness of anesthetics during surgical procedures. Additionally, interaction studies have explored how perflubron behaves in different physiological environments, providing insights into its safety and efficacy profiles.

Perflubron shares similarities with several other compounds but stands out due to its unique structure and properties. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PerfluorodecalinC10F18C_{10}F_{18}High solubility for gases; used in tissue engineering
PerfluoropropaneC3F8C_3F_8Used as a refrigerant; lower molecular weight
PerfluorohexaneC6F14C_6F_{14}Used in various industrial applications; less dense
PerfluorooctaneC8F18C_8F_{18}Similar structure; used as a solvent and lubricant

Perflubron's distinctive feature is its brominated structure combined with high fluorination, which provides exceptional gas solubility while maintaining stability within biological systems. This makes it particularly valuable for medical applications compared to other perfluorinated compounds that may not possess the same level of functionality or biocompatibility.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

17

Exact Mass

497.89119 g/mol

Monoisotopic Mass

497.89119 g/mol

Boiling Point

141.0 °C

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1D0Q7R4D9

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (89.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (10.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cardiac surgery, hemorrhage, and ileus.

Pharmacology

Perflubron is a synthetic radiopaque liquid form of perfluorooctyl bromide. Used as a contrast agent for magnetic resonance imaging (MRI), perflubron is also used as a liquid ventilation agent to improve pulmonary gas exchange and lung compliance and may be used in surgery to reduce or eliminate the need for donor blood. Ventilation with perfluorocarbon fluid improves lung function in conditions involving surfactant deficiency and dysfunction, including respiratory distress syndrome and adult respiratory distress syndrome. (NCI04)

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

ATC Code

V - Various
V08 - Contrast media
V08C - Magnetic resonance imaging contrast media
V08CX - Other magnetic resonance imaging contrast media
V08CX01 - Perflubron

Mechanism of Action

Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels.

Pictograms

Irritant

Irritant

Other CAS

423-55-2

Wikipedia

Perflubron
Potassium_bis(trimethylsilyl)amide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15
1: Mychaliska G, Bryner B, Dechert R, Kreutzman J, Becker M, Hirschl R. Safety and efficacy of perflubron-induced lung growth in neonates with congenital diaphragmatic hernia: Results of a prospective randomized trial. J Pediatr Surg. 2015 Jul;50(7):1083-7. doi: 10.1016/j.jpedsurg.2015.03.004. Epub 2015 Mar 13. PubMed PMID: 25799085.
2: El Mays TY, Choudhury P, Leigh R, Koumoundouros E, Van der Velden J, Shrestha G, Pieron CA, Dennis JH, Green FH, Snibson KJ. Nebulized perflubron and carbon dioxide rapidly dilate constricted airways in an ovine model of allergic asthma. Respir Res. 2014 Sep 16;15:98. doi: 10.1186/s12931-014-0098-x. PubMed PMID: 25355286; PubMed Central PMCID: PMC4172894.
3: Shah M, Phillips MR, Bryner B, Hirschl RB, Mychaliska GB, McLean SE. Effect of Perflubron-induced lung growth on pulmonary vascular remodeling in congenital diaphragmatic hernia. Pediatr Surg Int. 2016 Jun;32(6):583-90. doi: 10.1007/s00383-016-3887-0. Epub 2016 Mar 23. PubMed PMID: 27008334; PubMed Central PMCID: PMC5171210.
4: Scholz AW, Eberle B, Heussel CP, David M, Schmittner MD, Quintel M, Schreiber LM, Weiler N. Ventilation-perfusion ratio in perflubron during partial liquid ventilation. Anesth Analg. 2010 Jun 1;110(6):1661-8. doi: 10.1213/ANE.0b013e3181d3e1d5. Epub 2010 May 6. PubMed PMID: 20448078.
5: Curtis SE, Peek JT, Kelly DR. Partial liquid breathing with perflubron improves arterial oxygenation in acute canine lung injury. J Appl Physiol (1985). 1993 Dec;75(6):2696-702. PubMed PMID: 8125892.
6: Thomassen MJ, Buhrow LT, Wiedemann HP. Perflubron decreases inflammatory cytokine production by human alveolar macrophages. Crit Care Med. 1997 Dec;25(12):2045-7. PubMed PMID: 9403756.
7: Noveck RJ, Shannon EJ, Leese PT, Shorr JS, Flaim KE, Keipert PE, Woods CM. Randomized safety studies of intravenous perflubron emulsion. II. Effects on immune function in healthy volunteers. Anesth Analg. 2000 Oct;91(4):812-22. PubMed PMID: 11004031.
8: Shepherd AP, Steinke JM. CO-oximetry interference by perflubron emulsion: comparison of hemolyzing and nonhemolyzing instruments. Clin Chem. 1998 Oct;44(10):2183-90. PubMed PMID: 9761254.
9: Kishioka C, Dorighi MP, Rubin BK. Perfluorooctyl bromide (perflubron) stimulates mucin secretion in the ferret trachea. Chest. 1999 Mar;115(3):823-8. PubMed PMID: 10084498.
10: Weiss DJ, Baskin GB, Shean MK, Blanchard JL, Kolls JK. Use of perflubron to enhance lung gene expression: safety and initial efficacy studies in non-human primates. Mol Ther. 2002 Jan;5(1):8-15. PubMed PMID: 11786040.
11: Rotta AT, Gunnarsson B, Fuhrman BP, Wiryawan B, Hernan LJ, Steinhorn DM. Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems. Pediatr Crit Care Med. 2003 Apr;4(2):233-8. PubMed PMID: 12749658.
12: André MP, Steinbach G, Mattrey RF. Enhancement of the echogenicity of flowing blood by the contrast agent perflubron. Invest Radiol. 1993 Jun;28(6):502-6. PubMed PMID: 8320067.
13: Rempf C, Standl T, Gottschalk A, Freitag M, Ritter A, Lang E, Tuszynski S, Burmeister MA. Effects of a prophylactic or therapeutic application of perflubron emulsion on myocardial ischaemia-reperfusion injury in rats. Eur J Anaesthesiol. 2008 Oct;25(10):850-9. doi: 10.1017/S0265021508004596. Epub 2008 Jun 9. PubMed PMID: 18538048.
14: Spahn DR, van Brempt R, Theilmeier G, Reibold JP, Welte M, Heinzerling H, Birck KM, Keipert PE, Messmer K, Heinzerling H, Birck KM, Keipert PE, Messmer K. Perflubron emulsion delays blood transfusions in orthopedic surgery. European Perflubron Emulsion Study Group. Anesthesiology. 1999 Nov;91(5):1195-208. PubMed PMID: 10551568.
15: Leese PT, Noveck RJ, Shorr JS, Woods CM, Flaim KE, Keipert PE. Randomized safety studies of intravenous perflubron emulsion. I. Effects on coagulation function in healthy volunteers. Anesth Analg. 2000 Oct;91(4):804-11. PubMed PMID: 11004030.
16: Mattrey RF, Trambert MA, Brown JJ, Young SW, Bruneton JN, Wesbey GE, Balsara ZN. Perflubron as an oral contrast agent for MR imaging: results of a phase III clinical trial. Radiology. 1994 Jun;191(3):841-8. PubMed PMID: 8184076.
17: Flores-Aguilar M, Munguia D, Loeb E, Crapotta JA, Vuong C, Shakiba S, Bergeron-Lynn G, Wiley CA, Weers J, Freeman WR. Intraocular tolerance of perfluorooctylbromide (perflubron). Retina. 1995;15(1):3-13. PubMed PMID: 7754245.
18: Nolte D, Pickelmann S, Lang M, Keipert P, Messmer K. Compatibility of different colloid plasma expanders with perflubron emulsion: an intravital microscopic study in the hamster. Anesthesiology. 2000 Nov;93(5):1261-70. PubMed PMID: 11046215.
19: Rosen NA, Hopf HW, Hunt TK. Perflubron emulsion increases subcutaneous tissue oxygen tension in rats. Wound Repair Regen. 2006 Jan-Feb;14(1):55-60. PubMed PMID: 16476072.
20: Smith DJ, Lane TA. Effect of high concentration perflubron emulsion on platelet function. Biomater Artif Cells Immobilization Biotechnol. 1993;21(2):173-81. PubMed PMID: 8318610.

Explore Compound Types